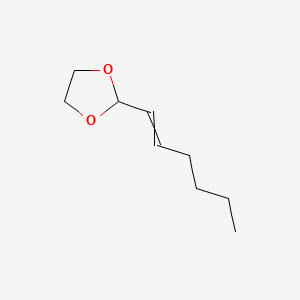![molecular formula C18H34O3 B13839597 methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the epoxidation of an unsaturated fatty acid methyl ester. One common method is the reaction of methyl 9-decenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
化学反応の分析
Types of Reactions
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
科学的研究の応用
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
類似化合物との比較
Similar Compounds
Methyl nonanoate: Lacks the oxirane ring, making it less reactive.
Methyl 9-decenoate: Contains a double bond instead of an epoxide ring.
Methyl 9,10-epoxystearate: Similar structure but with a longer aliphatic chain.
Uniqueness
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is unique due to its specific stereochemistry and the presence of both an epoxide ring and a long aliphatic chain
特性
分子式 |
C18H34O3 |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
InChIキー |
RKTLMPUBOFPFCW-DLBZAZTESA-N |
異性体SMILES |
CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC |
正規SMILES |
CCCCCCC1C(O1)CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


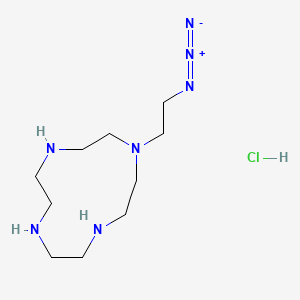
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
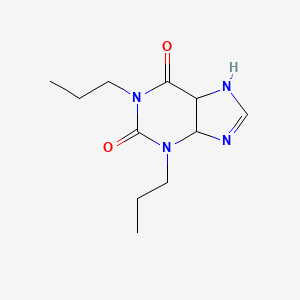
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
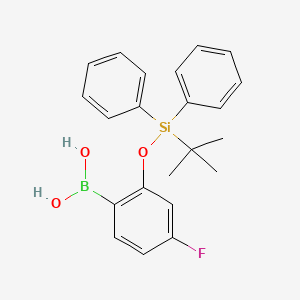
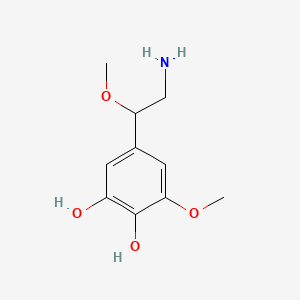
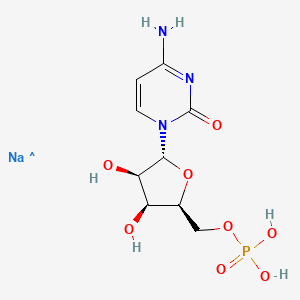
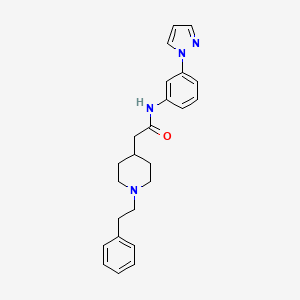
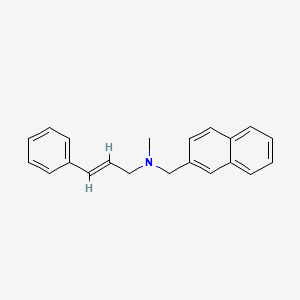
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)


